molecular formula C21H15NO2S2 B6506568 N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide CAS No. 1421441-67-9

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B6506568
CAS No.: 1421441-67-9
M. Wt: 377.5 g/mol
InChI Key: APELLEYXYNTPKC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c23-20(18-9-4-12-25-18)19-11-10-15(26-19)13-22-21(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APELLEYXYNTPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structure : Features a thiophene-2-carboxamide group linked to a 2-nitrophenyl substituent.
  • Key Parameters :
    • Dihedral angles between the benzene and thiophene rings: 13.53° (molecule A) and 8.50° (molecule B) .
    • C–S bond lengths in the thiophene ring differ from furan-based analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) .
  • Supramolecular Interactions : Crystal packing involves weak C–H⋯O/S interactions and lacks classical hydrogen bonds .

Naphthalene-Based Carboxamides (General Class)

  • Electronic Effects : Naphthalene’s extended π-system enhances electron delocalization compared to smaller aromatic systems like benzene or pyridine.
  • Steric Considerations : The methylene bridge in the target compound may increase conformational flexibility compared to rigid analogs like N-(2-nitrophenyl)thiophene-2-carboxamide.

Functional Comparisons

Bioactivity

  • Antimicrobial Activity: Thiophene carboxamide derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit antibacterial and antifungal properties, though genotoxicity in mammalian cells has been reported .
  • Pharmacological Potential: The naphthalene moiety in the target compound may enhance binding to hydrophobic protein pockets, a feature exploited in kinase inhibitors and DNA-intercalating agents.

Data Table: Key Structural and Functional Parameters

Parameter N-{[5-(Thiophene-2-carbonyl)thiophen-2-yl]methyl}naphthalene-1-carboxamide (Hypothetical) N-(2-Nitrophenyl)thiophene-2-carboxamide N-(2-Nitrophenyl)furan-2-carboxamide
Dihedral Angle (Aromatic Rings) Not reported 13.53° (A), 8.50° (B) 9.71°
C–S Bond Length (Å) Not reported 1.70–1.74 N/A (furan lacks sulfur)
Supramolecular Interactions Not reported C–H⋯O/S C–H⋯O
Bioactivity Not reported Antimicrobial, genotoxic Antimicrobial

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